Cycloheptyl (3,4-difluorophenyl)methanol
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Overview
Description
Cycloheptyl (3,4-difluorophenyl)methanol is an organic compound with the molecular formula C14H18F2O It is characterized by a cycloheptyl group attached to a 3,4-difluorophenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptyl (3,4-difluorophenyl)methanol can be synthesized through several synthetic routes. One common method involves the reaction of cycloheptyl bromide with 3,4-difluorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl (3,4-difluorophenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Cycloheptyl (3,4-difluorophenyl)ketone.
Reduction: Cycloheptyl (3,4-difluorophenyl)methane.
Substitution: Cycloheptyl (3-methoxy-4-fluorophenyl)methanol.
Scientific Research Applications
Cycloheptyl (3,4-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cycloheptyl (3,4-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cycloheptyl (3,4-dichlorophenyl)methanol
- Cycloheptyl (3,4-dibromophenyl)methanol
- Cycloheptyl (3,4-dimethylphenyl)methanol
Uniqueness
Cycloheptyl (3,4-difluorophenyl)methanol is unique due to the presence of fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Biological Activity
Cycloheptyl (3,4-difluorophenyl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound features a cycloheptyl group attached to a 3,4-difluorophenyl moiety through a methanol linkage. The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with proteins, while the fluorinated phenyl group may engage in π-π interactions with aromatic residues in target proteins. This dual interaction potentially modulates various biochemical pathways, influencing cellular processes such as signal transduction and enzyme activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown promising results in inhibiting growth:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in:
- Reduced levels of pro-inflammatory cytokines : IL-6 and TNF-α were significantly lower in treated groups compared to controls.
- Decreased edema : Measurement of paw swelling indicated a reduction in inflammatory response.
These results highlight the potential of this compound as an anti-inflammatory agent.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the efficacy of this compound against multidrug-resistant strains of bacteria. The study utilized both in vitro and in vivo models to evaluate its effectiveness. Results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation by up to 50% at sub-inhibitory concentrations.
Case Study 2: Anti-inflammatory Mechanisms
Another study explored the anti-inflammatory mechanisms of this compound through a murine model of arthritis. The compound was administered daily for two weeks, resulting in:
- A significant decrease in joint swelling.
- Histological analysis revealed reduced infiltration of inflammatory cells in treated joints compared to controls.
Properties
IUPAC Name |
cycloheptyl-(3,4-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c15-12-8-7-11(9-13(12)16)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTXWHAJKUKGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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